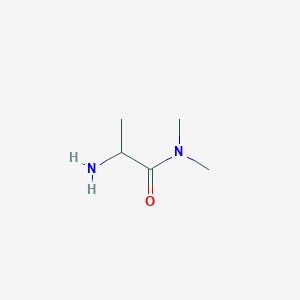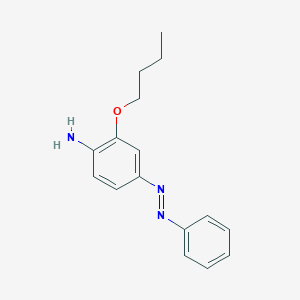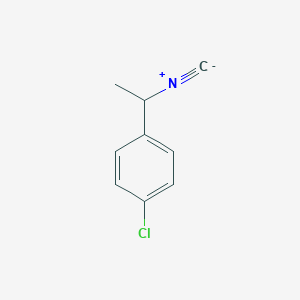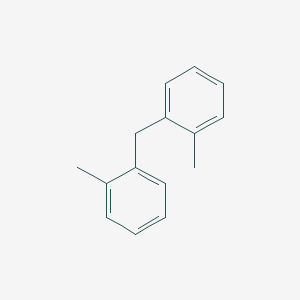![molecular formula C22H32O4 B157014 [(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate CAS No. 10124-02-4](/img/structure/B157014.png)
[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate is a complex organic compound that has been the subject of extensive scientific research.
Mechanism Of Action
The mechanism of action of [(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate involves the inhibition of various enzymes and signaling pathways in the body. It has been found to inhibit the activity of certain enzymes involved in inflammation and tumor growth, as well as the replication of certain viruses.
Biochemical And Physiological Effects
The biochemical and physiological effects of [(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate are complex and varied. It has been found to modulate the activity of various immune cells, leading to a reduction in inflammation and tumor growth. It has also been found to have a direct antiviral effect, inhibiting the replication of certain viruses.
Advantages And Limitations For Lab Experiments
[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate has several advantages and limitations for use in lab experiments. Its complex structure and mechanism of action make it a valuable tool for studying various biological processes. However, its complex synthesis and limited availability can make it difficult to use in large-scale experiments.
Future Directions
There are several future directions for research related to [(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate. These include the development of new drugs based on its structure and mechanism of action, further exploration of its anti-inflammatory and anti-tumor properties, and the investigation of its potential as an antiviral agent. Additionally, research into the synthesis and purification of this compound may lead to improved methods for its production and availability.
Synthesis Methods
The synthesis of [(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate is a complex process that involves several steps. The most commonly used method involves the reaction of a cyclic ketone with an epoxide in the presence of a strong acid catalyst. The resulting product is then purified using various chromatography techniques.
Scientific Research Applications
[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate has been extensively studied for its potential applications in various fields of science. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been used in the development of new drugs and as a tool in biological research.
properties
CAS RN |
10124-02-4 |
|---|---|
Product Name |
[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate |
Molecular Formula |
C22H32O4 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate |
InChI |
InChI=1S/C22H32O4/c1-13(23)25-15-6-9-20(2)14(12-15)4-5-17-16(20)7-10-21(3)18-8-11-22(17,21)26-19(18)24/h14-18H,4-12H2,1-3H3/t14-,15+,16+,17-,18+,20+,21-,22+/m1/s1 |
InChI Key |
RTMHICOBLYPZBX-DSVDFRHWSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@]35CC[C@H]4C(=O)O5)C)C |
SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C35CCC4C(=O)O5)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C35CCC4C(=O)O5)C)C |
synonyms |
3β-Acetyloxy-14β-hydroxy-5β-androstane-17β-carboxylic acid γ-lactone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



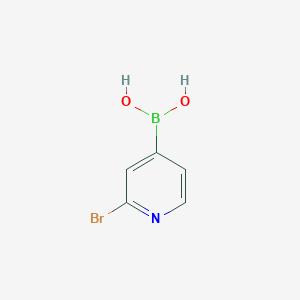
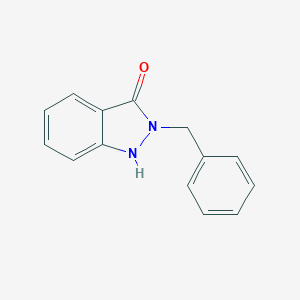
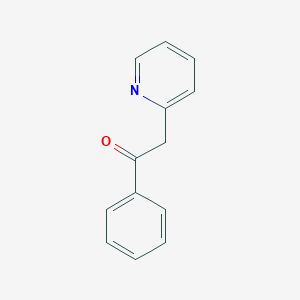
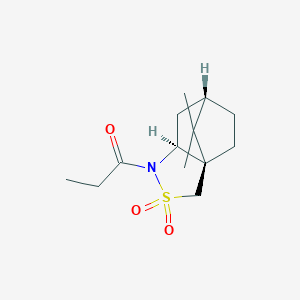
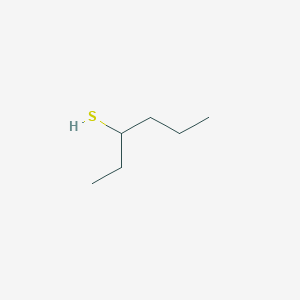
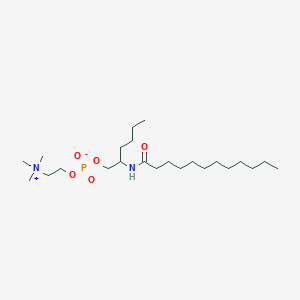
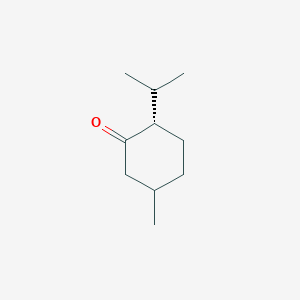
![1,4-Bis[(E)-2-phenylethenyl]benzene](/img/structure/B156952.png)
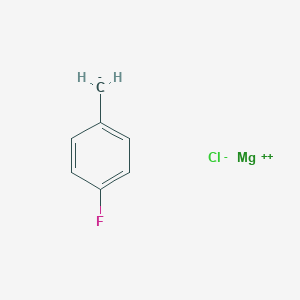
![Ethanone, 1-[3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]-(9CI)](/img/structure/B156954.png)
